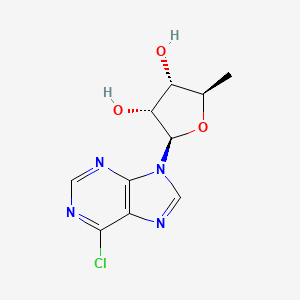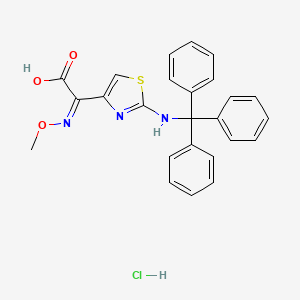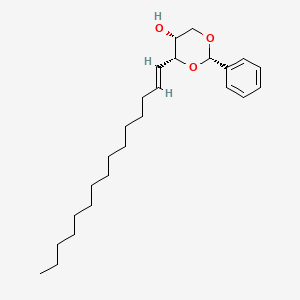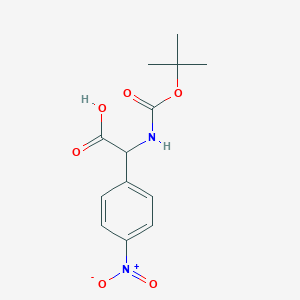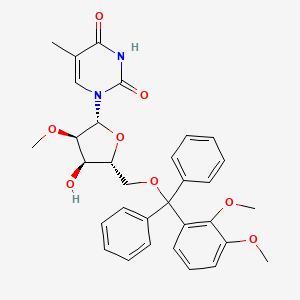
5/'-O-(Dimethoxytrityl)-2/'-O-methyl-5-methyluridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5/‘-O-(Dimethoxytrityl)-2/’-O-methyl-5-methyluridine is a modified nucleoside used primarily in the synthesis of oligonucleotides. This compound is characterized by the presence of a dimethoxytrityl (DMT) protecting group at the 5/‘-hydroxyl position, a methyl group at the 2/’-hydroxyl position, and a methyl group at the 5-position of the uridine base. The DMT group is commonly used in oligonucleotide synthesis to protect the 5/'-hydroxyl group, allowing for selective reactions at other positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5/‘-O-(Dimethoxytrityl)-2/’-O-methyl-5-methyluridine typically involves the following steps:
Protection of the 5/'-Hydroxyl Group: The 5/‘-hydroxyl group of uridine is protected using dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine. This reaction forms 5/’-O-(Dimethoxytrityl)uridine.
Methylation of the 2/'-Hydroxyl Group: The 2/‘-hydroxyl group is methylated using methyl iodide (CH3I) in the presence of a strong base like sodium hydride (NaH) to form 5/’-O-(Dimethoxytrityl)-2/'-O-methyluridine.
Methylation of the 5-Position: The 5-position of the uridine base is methylated using a methylating agent such as methyl triflate (MeOTf) to yield the final product, 5/‘-O-(Dimethoxytrityl)-2/’-O-methyl-5-methyluridine
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis equipment and stringent reaction conditions to ensure high yield and purity. The reactions are typically carried out in non-aqueous solvents such as dichloromethane or acetonitrile to prevent hydrolysis of the protecting groups .
Analyse Chemischer Reaktionen
Types of Reactions
5/‘-O-(Dimethoxytrityl)-2/’-O-methyl-5-methyluridine undergoes several types of chemical reactions:
Detritylation: The removal of the dimethoxytrityl protecting group using acidic conditions, such as treatment with dichloroacetic acid or trichloroacetic acid.
Substitution Reactions: The methyl groups at the 2/'- and 5-positions can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Detritylation: Dichloroacetic acid, trichloroacetic acid, or benzenesulfonic acid in non-aqueous solvents like toluene or dichloromethane.
Substitution Reactions: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Detritylation: Yields the deprotected nucleoside and a stable dimethoxytrityl carbocation.
Substitution Reactions: Yields substituted nucleosides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5/‘-O-(Dimethoxytrityl)-2/’-O-methyl-5-methyluridine has several scientific research applications:
Oligonucleotide Synthesis: Used as a building block in the synthesis of modified oligonucleotides for research in genetics and molecular biology.
Pharmaceuticals: Investigated for its potential use in antiviral and anticancer therapies.
Chemical Biology: Used in studies involving nucleic acid interactions and the development of nucleic acid-based probes and sensors.
Industrial Applications: Employed in the production of synthetic DNA and RNA for various industrial applications.
Wirkmechanismus
The primary mechanism of action of 5/‘-O-(Dimethoxytrityl)-2/’-O-methyl-5-methyluridine involves its incorporation into oligonucleotides during synthesis. The dimethoxytrityl group protects the 5/'-hydroxyl group, allowing for selective reactions at other positions. Upon completion of the synthesis, the dimethoxytrityl group is removed under acidic conditions, revealing the free hydroxyl group for further reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5/‘-O-(Dimethoxytrityl)-2/’-deoxyuridine: Lacks the 2/'-methyl group and is used in similar applications.
5/‘-O-(Dimethoxytrityl)-2/’-O-methyluridine: Lacks the 5-methyl group and is used in oligonucleotide synthesis.
Uniqueness
5/‘-O-(Dimethoxytrityl)-2/’-O-methyl-5-methyluridine is unique due to the presence of both the 2/'-methyl and 5-methyl groups, which can influence its reactivity and stability during oligonucleotide synthesis. This makes it a valuable compound for the synthesis of modified oligonucleotides with specific properties .
Eigenschaften
CAS-Nummer |
115173-73-4 |
|---|---|
Molekularformel |
C32H34N2O8 |
Molekulargewicht |
574.62 |
IUPAC-Name |
1-[(2R,3R,4R,5R)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C32H34N2O8/c1-20-18-34(31(37)33-29(20)36)30-28(40-4)26(35)25(42-30)19-41-32(21-12-7-5-8-13-21,22-14-9-6-10-15-22)23-16-11-17-24(38-2)27(23)39-3/h5-18,25-26,28,30,35H,19H2,1-4H3,(H,33,36,37)/t25-,26-,28-,30-/m1/s1 |
SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=C(C(=CC=C5)OC)OC)O)OC |
Synonyme |
5'-O-(DIMETHOXYTRITYL)-2'-O-METHYL-5-METHYLURIDINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



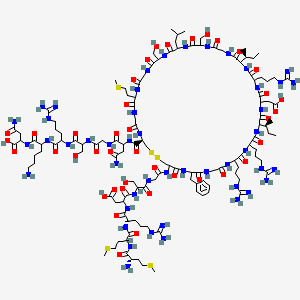
![Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-](/img/structure/B1142424.png)
![Bis(2,4-cyclopentadien-1-YL)[(4-methylbicyclo[2.2.1]heptane-2,3-diyl)-methylene]titanium](/img/structure/B1142425.png)
